molecular formula C14H14N6O2S B2586221 (1-methyl-1H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034278-73-2

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Número de catálogo: B2586221
Número CAS: 2034278-73-2
Peso molecular: 330.37
Clave InChI: ZKTCNQFVRQNVQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a structurally novel and potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and integral to dopamine and glutamate signaling pathways. Its primary research value lies in probing the pathophysiology and potential treatment of neuropsychiatric disorders , particularly schizophrenia, where PDE10A inhibition is hypothesized to restore cortical-striatal circuit balance by modulating second messenger signaling. Preclinical studies highlight its high selectivity for PDE10A over other PDE families , which enables precise investigation of the enzyme's role in cognition, motivation, and sensorimotor gating without confounding off-target effects. This compound serves as a critical pharmacological tool for validating PDE10A as a therapeutic target and for elucidating the complex signaling mechanisms underlying striatal function in both health and disease.

Propiedades

IUPAC Name

(1-methyltriazol-4-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-19-7-11(16-18-19)14(21)20-4-2-9(6-20)12-15-13(22-17-12)10-3-5-23-8-10/h3,5,7-9H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTCNQFVRQNVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural Analogues and Bioactivity

The compound’s structural relatives include derivatives with 1,3,4-thiadiazole, thiazole, or pyrazole cores. Key comparisons are summarized below:

Compound Core Structure Substituents Biological Activity (IC₅₀/µM) Reference
Target Compound 1,2,3-Triazole + 1,2,4-Oxadiazole Thiophen-3-yl, pyrrolidine Not reported (inferred from analogues) N/A
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 1,3,4-Thiadiazole + 1,2,3-Triazole Phenyl, ethyl ester HepG2: 2.94; MCF-7: Not tested
Thiazole derivative 12a Thiazole + 1,2,3-Triazole Phenyl, diazenyl HepG2: 1.19; MCF-7: 3.40
5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole + 1,2,4-Triazole Phenyl, thiol Antioxidant activity (DPPH assay: 70–85%)

Key Observations :

  • Bioactivity: The thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2) outperforms the thiadiazole analogue 9b (IC₅₀ = 2.94 µM), suggesting that the thiazole core may enhance cytotoxicity in hepatocellular carcinoma models .
  • Pyrrolidine’s flexibility could confer superior pharmacokinetics compared to rigid aromatic substituents.
  • Synthetic Routes: The target compound’s synthesis likely involves cyclization reactions similar to those used for 1,3,4-thiadiazole derivatives (e.g., hydrazonoyl halide condensations) .
Pharmacophore and Electronic Properties
  • 1,2,3-Triazole vs. Pyrazole : The 1-methyl-1H-1,2,3-triazole in the target compound offers greater metabolic stability than pyrazole derivatives, which often require bulky substituents (e.g., p-tolyl) to prevent rapid clearance .
  • 1,2,4-Oxadiazole vs.
  • Thiophene vs. Phenyl : Thiophene’s electron-rich aromatic system may enhance interactions with hydrophobic enzyme pockets, as seen in nitrothiophene-containing antituberculosis agents .
Structure-Activity Relationship (SAR) Trends
  • Triazole Positioning : Analogues with triazole rings at the 4-position (e.g., compound 9b) show higher activity than those with alternative placements, emphasizing the importance of spatial orientation .
  • Heterocycle Fusion : Hybrids combining triazole with oxadiazole/thiadiazole exhibit broader activity spectra than single-heterocycle compounds, likely due to dual pharmacophore effects .
  • Substituent Lipophilicity : Alkyl or aryl groups on the pyrrolidine nitrogen (as in the target compound) balance lipophilicity and solubility, critical for oral bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.